molecular formula C19H20N2O3 B4944377 2-Amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-Amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B4944377
M. Wt: 324.4 g/mol
InChI Key: GOAXVUNPVHDMPB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-10-8-16(23-3)11(2)7-12(10)17-13(9-20)19(21)24-15-6-4-5-14(22)18(15)17/h7-8,17H,4-6,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAXVUNPVHDMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent reactions to introduce the amino and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-Amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile include other chromene derivatives and compounds with similar functional groups, such as:

  • 2-Amino-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
  • 2-Amino-4-(4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting properties

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